molecular formula C20H17ClO6 B7606796 (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate

(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B7606796
M. Wt: 388.8 g/mol
InChI Key: FKQSJZQWYQETSO-UHFFFAOYSA-N
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Description

(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a synthetic organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone core, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via a nucleophilic substitution reaction, where a suitable chlorophenol reacts with an appropriate leaving group on the chromenone core.

    Esterification: The final step involves the esterification of the hydroxyl group on the chromenone core with 2-(4-chlorophenoxy)-2-methylpropanoic acid, using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chromenone core can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups in the chromenone core and ester can be reduced to alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of chromenone-2-carboxylic acid or chromenone-2-one.

    Reduction: Formation of chromenone-2-ol or chromenone-2-methylpropanoate.

    Substitution: Formation of substituted chromenone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. The chromenone core is known for its antioxidant and anti-inflammatory properties, making this compound a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of chromenone are investigated for their potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The presence of the chlorophenoxy group may enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing coatings or fluorescent dyes.

Mechanism of Action

The mechanism of action of (7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors involved in oxidative stress and inflammation pathways. The chlorophenoxy group may enhance the compound’s binding affinity to specific proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simple chromenone derivative known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant that also contains a chromenone core.

    Flavonoids: A class of compounds with a similar core structure, known for their antioxidant properties.

Uniqueness

(7-Hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to the presence of both the chromenone core and the chlorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various fields, contributing to advancements in science and technology.

Properties

IUPAC Name

(7-hydroxy-2-oxochromen-4-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO6/c1-20(2,27-15-6-3-13(21)4-7-15)19(24)25-11-12-9-18(23)26-17-10-14(22)5-8-16(12)17/h3-10,22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQSJZQWYQETSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC1=CC(=O)OC2=C1C=CC(=C2)O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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